molecular formula C7H11N3O2 B1276464 ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 895571-89-8

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No. B1276464
Key on ui cas rn: 895571-89-8
M. Wt: 169.18 g/mol
InChI Key: CPKKCNCVCRTEJX-UHFFFAOYSA-N
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Patent
US07361672B2

Procedure details

57.1 To a stirred, cooled (0° C.) solution of the 1.6 g 3-aminopyrazole in DMF under an argon atmosphere was added potassium tert-butylate. After 30 min. stirring at 0° C., ethyl iodoacetate was added in one portion. After 2 h stirring at 0° C., the ice bath was removed and stirring at r.t. was continued for 22 h. The mixture was concentrated in order to remove as much DMF as possible. The residue was taken up in EtOAc and washed with H2O. The aqueous phase was extracted with EtOAc. The combined organics were washed with H2O and brine, dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica using a gradient from cyclohexane to EtOAc in 40 min to give 366 mg (3-amino-pyrazol-1-yl)-acetic acid ethyl ester as viscous yellow oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.CC([O-])(C)C.[K+].I[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][N:4]1[CH:5]=[CH:6][C:2]([NH2:1])=[N:3]1)[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 30 min. stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 2 h stirring at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
stirring at r.t.
WAIT
Type
WAIT
Details
was continued for 22 h
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in order
CUSTOM
Type
CUSTOM
Details
to remove as much DMF as possible
WASH
Type
WASH
Details
washed with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica using a gradient from cyclohexane to EtOAc in 40 min
Duration
40 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CN1N=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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